molecular formula C11H16ClNO B1294577 3-(Dimethylamino)propiophenone hydrochloride CAS No. 879-72-1

3-(Dimethylamino)propiophenone hydrochloride

Cat. No. B1294577
Key on ui cas rn: 879-72-1
M. Wt: 213.70 g/mol
InChI Key: DKNDBIIKSJWQFL-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

To a solution of 0.5 mL concentrated aqueous HCl in 40 mL EtOH, acetophenone (30.0 g), paraformaldehyde (10.0 g) and dimethylamine hydrochloride (26.5 g) were added and the mixture was refluxed for 3 h. The mixture was cooled to room temperature, and the precipitate was filtered, washed with acetone and dried in vacuo to obtain 37.2 g of white crystalline material. 1H NMR (200 MHz, DMSO-d6) δ 2.84 (s, 6H), 3.38-3.55 (m, 2H), 3.57-3.74 (m, 2H), 7.48-7.73 (m, 3H), 7.97-8.10 (m, 2H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
white crystalline material

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH3:3].[CH2:11]=O.Cl.[CH3:14][NH:15][CH3:16]>CCO>[ClH:1].[CH3:14][N:15]([CH3:11])[CH2:16][CH2:3][C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
C=O
Name
Quantity
26.5 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
white crystalline material
Type
product
Smiles
Cl.CN(CCC(=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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